4-(1-Methyl-1H-imidazol-2-yl)azepan-4-ol dihydrochloride

Description

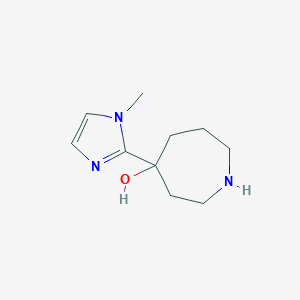

4-(1-Methyl-1H-imidazol-2-yl)azepan-4-ol dihydrochloride is a bicyclic organic compound featuring a seven-membered azepane ring fused with a methyl-substituted imidazole moiety. The dihydrochloride salt form enhances its solubility and stability for pharmaceutical or biochemical applications. These analogs share key structural motifs, including the imidazole ring and nitrogen-containing heterocycles, which are critical for interactions with biological targets such as receptors or enzymes .

Properties

IUPAC Name |

4-(1-methylimidazol-2-yl)azepan-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O/c1-13-8-7-12-9(13)10(14)3-2-5-11-6-4-10/h7-8,11,14H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFNKIMFQHRULPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1C2(CCCNCC2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Methyl-1H-imidazol-2-yl)azepan-4-ol dihydrochloride typically involves the formation of the imidazole ring followed by the introduction of the azepane moiety. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control the reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

4-(1-Methyl-1H-imidazol-2-yl)azepan-4-ol dihydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and pH levels to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine derivative .

Scientific Research Applications

4-(1-Methyl-1H-imidazol-2-yl)azepan-4-ol dihydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.

Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(1-Methyl-1H-imidazol-2-yl)azepan-4-ol dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can interact with various enzymes and receptors, potentially inhibiting or activating their function. The azepane ring can provide additional binding interactions, enhancing the compound’s overall efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between 4-(1-Methyl-1H-imidazol-2-yl)azepan-4-ol dihydrochloride and related compounds:

Key Structural and Functional Differences

Ring Size and Flexibility :

- The azepane ring (7-membered) in the target compound offers greater conformational flexibility compared to piperidine (6-membered) in its analog . This flexibility may influence binding kinetics to biological targets.

- Histamine lacks a cyclic amine, relying on a short ethylamine chain for receptor interaction, which limits its structural diversity .

Nitro and chloromethyl groups in 4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole introduce reactivity for further chemical modifications, unlike the azepane derivative’s stable hydroxyl group .

Pharmacological Profiles: Levocetirizine’s piperazine core and lack of imidazole demonstrate that structural variations dramatically shift therapeutic applications (antihistamine vs.

Research Implications and Gaps

- Structural Data : The absence of crystallographic or NMR data for this compound in the evidence highlights a need for further characterization. Tools like SHELX () could resolve its 3D structure to inform drug design .

- Biological Activity : While imidazole-containing compounds often target histamine receptors or enzymes like cytochrome P450, the azepane ring’s role remains speculative without direct pharmacological data .

Biological Activity

4-(1-Methyl-1H-imidazol-2-yl)azepan-4-ol dihydrochloride is a compound that combines an imidazole ring with an azepane structure, making it a subject of interest in pharmacological research. Its unique molecular architecture suggests potential biological activities, particularly in the fields of medicinal chemistry and drug discovery.

Chemical Structure and Properties

The IUPAC name for this compound is this compound. It has the following key structural features:

| Property | Value |

|---|---|

| Molecular Formula | C10H17N3O·2HCl |

| Molecular Weight | 239.17 g/mol |

| InChI Key | InChI=1S/C10H17N3O/c1-13-8-7-12-9(13)10(14)3-2-5-11-6-4-10/h7-8,11,14H,2-6H2,1H3 |

The biological activity of this compound is hypothesized to stem from its interaction with various biological targets. The imidazole ring is known for its ability to interact with enzymes and receptors, potentially modulating their activity. The azepane component may enhance binding interactions, contributing to the compound's efficacy in biological systems.

Anticancer Activity

In related studies, imidazole derivatives have shown promising anticancer properties. For instance, compounds with similar structural motifs have demonstrated significant cytotoxic effects against various cancer cell lines. A comparative analysis of IC50 values (the concentration required to inhibit cell growth by 50%) for structurally related compounds indicates that modifications in the imidazole or azepane structures can lead to enhanced anticancer activity.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4-(1H-Imidazol-1-yl)benzoic acid | MCF-7 | 0.12 |

| 4-(1H-Imidazol-1-yl)benzaldehyde | A549 | 0.11 |

| 4-(1-Methyl-Imidazol-2-Yl)Azepan | Unknown | TBD |

Case Studies and Research Findings

Recent research has focused on the synthesis and biological evaluation of imidazole-based compounds. In a study examining novel derivatives, it was found that specific substitutions on the imidazole ring significantly influenced biological activity against cancer cell lines (e.g., MCF7 and A549). The findings suggest that further exploration of this compound could yield valuable insights into its therapeutic potential.

Example Study

A study published in the Journal of Medicinal Chemistry explored various derivatives of imidazole and their biological activities. While not directly studying our compound, it highlighted the importance of structural modifications in enhancing efficacy against cancer cells. The research underscored the need for further investigation into similar compounds to identify optimal structures for therapeutic use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.